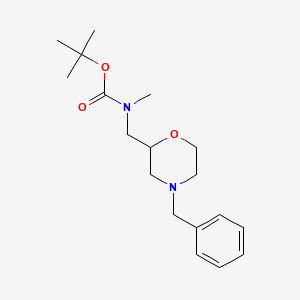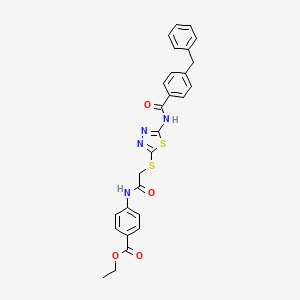
2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid is a chemical compound with the CAS Number: 1581753-72-1 . It has a molecular weight of 278.03 and its IUPAC name is 2-(2-bromo-5-fluoro-4-nitrophenyl)acetic acid . The compound is typically 95% pure .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrFNO4/c9-5-3-7(11(14)15)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.科学的研究の応用
Hydroxyl Protecting Group Application
The (2-nitrophenyl)acetyl (NPAc) group, derived from (2-nitrophenyl)acetic acid, shows utility in protecting hydroxyl functions during chemical synthesis. This protective group can be selectively removed without affecting other common protecting groups, making it a useful tool in carbohydrate transformations and other organic synthesis applications (Daragics & Fügedi, 2010).
Reactivity and Acidity Studies
A comparative DFT study on halogen-substituted phenylacetic acids, including 2-(2-halophenyl)acetic acid with fluoro, chloro, and bromo variations, provides insights into their reactivity, acidity, and vibrational spectra. This research helps understand the electronic structure and potential reactivity of such compounds, aiding in the design of new molecules with desired properties (Srivastava et al., 2015).
Synthesis and Structural Characterization
The synthesis and structural characterization of derivatives from 3-fluorophenyl acetic acid, leading to compounds like 2-(5-amino-2-nitrophenyl)ethanol, demonstrate the compound's role in generating novel molecules. These synthesis pathways offer insights into chemical transformations and the creation of new chemical entities for further study (Zhao De-feng, 2007).
Fluorographic Detection in Gel Electrophoresis
The use of acetic acid as a solvent for 2,5-diphenyloxazole (PPO) in fluorographic procedures for detecting radioactivity in polyacrylamide gels highlights the compound's utility in biochemical research. This method offers technical advantages over existing procedures, simplifying the detection process in gel electrophoresis studies (Skinner & Griswold, 1983).
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid may also interact with various biological targets.
Mode of Action
Related compounds undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interaction of 2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid with its targets.
Biochemical Pathways
Similar compounds are known to affect a broad range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
特性
IUPAC Name |
2-(5-bromo-2-fluoro-4-nitrophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c9-5-1-4(2-8(12)13)6(10)3-7(5)11(14)15/h1,3H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRVYISUYCOAKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

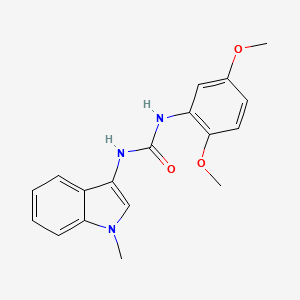
![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide](/img/structure/B2706737.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B2706739.png)
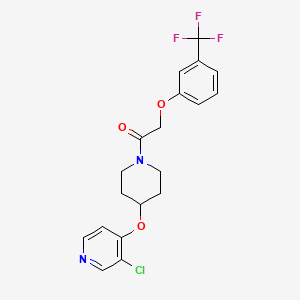
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2706743.png)
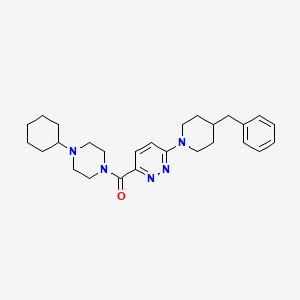

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2706746.png)
![6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B2706748.png)
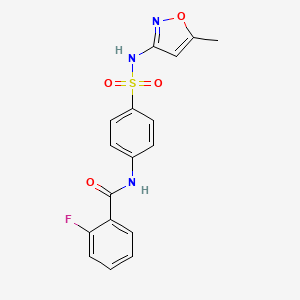
![2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline](/img/structure/B2706751.png)
